Fmoc-D-Gln(Trt)-OH

Description

BenchChem offers high-quality Fmoc-D-Gln(Trt)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-D-Gln(Trt)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

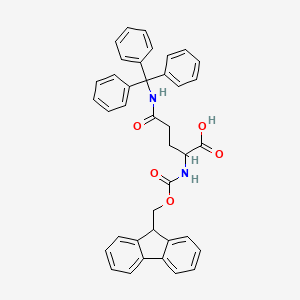

Structure

3D Structure

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H34N2O5/c42-36(41-39(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29)25-24-35(37(43)44)40-38(45)46-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34/h1-23,34-35H,24-26H2,(H,40,45)(H,41,42)(H,43,44) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDGICUODAOGOMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H34N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Trityl Protection of the D-Glutamine Side Chain: Strategy and Methodology

Abstract

In the field of peptide synthesis and the development of complex organic molecules, the precise control of reactive functional groups is paramount. The side chain amide of glutamine presents a significant challenge, being susceptible to undesirable side reactions that can compromise the yield and purity of the final product. This technical guide provides an in-depth exploration of the use of the trityl (Trt) protecting group for the D-glutamine side chain. We will dissect the strategic advantages of this approach, grounded in chemical principles and supported by field-proven data. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals, offering detailed mechanistic insights, step-by-step experimental protocols, and comparative data to guide the successful synthesis of glutamine-containing molecules.

The Inherent Challenge: Reactivity of the Glutamine Side Chain

The synthesis of peptides and other complex molecules containing D-glutamine is often plagued by side reactions originating from its δ-amide group. Understanding these challenges is the first step toward appreciating the necessity of a robust protection strategy.

-

Pyroglutamate Formation: N-terminal glutamine residues are particularly prone to intramolecular cyclization, where the terminal amine attacks the side-chain amide to form a five-membered lactam ring known as pyroglutamate (pGlu).[1] This reaction is often catalyzed by the basic conditions used for Nα-Fmoc group removal in solid-phase peptide synthesis (SPPS) and results in a truncated peptide that is difficult to separate from the target sequence.

-

Dehydration to Nitrile: During the carboxyl group activation step required for peptide bond formation (e.g., using carbodiimide reagents), the side-chain amide can undergo dehydration to form a nitrile derivative.[2] This irreversible modification introduces a significant structural and chemical alteration to the peptide, leading to a loss of the desired product.[2]

-

Poor Solubility: The unprotected Fmoc-Gln-OH derivative exhibits notoriously low solubility in common organic solvents used in SPPS, such as dimethylformamide (DMF).[2] This poor solubility can lead to incomplete coupling reactions, resulting in deletion sequences and a lower overall yield of the full-length peptide.

These side reactions not only reduce the yield but also complicate the purification process, necessitating advanced chromatographic techniques to isolate the desired product from a mixture of closely related impurities.

The Trityl Group: A Strategic Solution

To overcome these challenges, the side-chain amide must be temporarily masked with a protecting group. The ideal group should be stable to the conditions of peptide chain elongation but readily removable at the final stage of synthesis. The triphenylmethyl (trityl, Trt) group has emerged as a gold standard for this purpose in Fmoc-based chemistry.[2][3]

The trityl group is a bulky, sterically hindering moiety that effectively shields the amide nitrogen. Its key feature is its lability under acidic conditions, which allows for its removal simultaneously with other acid-labile side-chain protecting groups (like t-butyl) and cleavage from the resin during the final trifluoroacetic acid (TFA) treatment.[4][5]

dot graph { layout=neato; node [shape=plaintext]; edge [arrowhead=none];

// Define nodes for atoms C_alpha [label="Cα"]; C_beta [label="Cβ"]; C_gamma [label="Cγ"]; C_delta [label="Cδ"]; N_amide [label="N"]; O_amide [label="O"]; H_amide [label="H"]; C_trityl [label="C"]; Ph1 [label="Ph"]; Ph2 [label="Ph"]; Ph3 [label="Ph"];

// Define positions (adjust as needed) C_alpha [pos="0,0!"]; C_beta [pos="1.5,0!"]; C_gamma [pos="2.5,1!"]; C_delta [pos="3.5,0!"]; O_amide [pos="4.5,0.5!"]; N_amide [pos="3.5,-1!"]; H_amide [pos="2.8,-1.5!"]; C_trityl [pos="4.5,-1.5!"]; Ph1 [pos="4.5,-2.5!"]; Ph2 [pos="5.5,-1!"]; Ph3 [pos="3.5,-2!"];

// Draw bonds C_alpha -- C_beta; C_beta -- C_gamma; C_gamma -- C_delta; C_delta -- O_amide [style=double]; C_delta -- N_amide; N_amide -- H_amide; N_amide -- C_trityl; C_trityl -- Ph1; C_trityl -- Ph2; C_trityl -- Ph3;

// Add labels label = "Structure of D-Gln(Trt) Side Chain"; labelloc = "b"; fontsize=12; } D-Gln(Trt) Side Chain Structure

Core Advantages of Trityl Protection

The use of Fmoc-D-Gln(Trt)-OH in synthesis provides several distinct and critical advantages that directly address the challenges posed by the unprotected amino acid.

-

Complete Prevention of Side Reactions: The steric bulk of the trityl group physically blocks the amide nitrogen, preventing both intramolecular cyclization to pyroglutamate and dehydration to the nitrile derivative during activation.[3] This ensures the integrity of the glutamine residue throughout the synthesis.

-

Enhanced Solubility: The large, hydrophobic triphenylmethyl moiety dramatically improves the solubility of the Fmoc-amino acid derivative in organic solvents like DMF and NMP.[2][5] This facilitates smoother, more efficient coupling reactions, minimizing the risk of incomplete reactions and the formation of deletion sequences.

-

Orthogonality with Fmoc Chemistry: The Trt group is completely stable to the basic conditions (typically 20% piperidine in DMF) used for the repeated removal of the Nα-Fmoc group.[3] This orthogonality is a fundamental requirement for successful stepwise peptide synthesis, ensuring that the side-chain protection remains intact until the final cleavage step.[4][6]

-

Facile and Concurrent Removal: The trityl group is highly acid-labile and is efficiently cleaved by standard TFA cocktails used for final peptide deprotection and cleavage from the solid support.[5][7] The mechanism proceeds through the formation of a resonance-stabilized trityl cation, which is then trapped by "scavengers" in the cleavage cocktail.[3] This allows for a single, final deprotection step for most protecting groups used in Fmoc-SPPS.

Quantitative Impact of Trityl Protection

The theoretical advantages of trityl protection are borne out by quantitative improvements in synthesis outcomes. The following table summarizes typical comparative data derived from literature and application notes.

| Parameter | Unprotected Gln (Fmoc-Gln-OH) | Trityl-Protected Gln (Fmoc-Gln(Trt)-OH) | Source(s) |

| Solubility in DMF | Very Low | High, comparable to other Fmoc-AAs | [2] |

| Pyroglutamate Formation | Significant risk, especially at N-terminus | Effectively eliminated | [8][3] |

| Nitrile Formation | Risk during carbodiimide activation | Effectively eliminated | [2] |

| Typical Coupling Efficiency | Variable, often requires double coupling | >99% with standard protocols | [9] |

| Final Crude Purity | Often lower due to side products | Significantly higher | [3] |

Experimental Methodologies

Adherence to validated protocols is crucial for success. The following sections provide detailed, step-by-step methodologies for the key workflows involving Fmoc-D-Gln(Trt)-OH.

Workflow Overview: Incorporation and Deprotection

The following diagram illustrates the lifecycle of the trityl-protected glutamine within a standard Fmoc-SPPS workflow.

// Node styles Start [label="Start:\nResin with free amine", fillcolor="#F1F3F4", fontcolor="#202124"]; Coupling [label="Coupling:\nActivate & couple\nFmoc-D-Gln(Trt)-OH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash1 [label="Wash\n(DMF)", fillcolor="#FBBC05", fontcolor="#202124"]; Capping [label="Optional:\nCapping", fillcolor="#FBBC05", fontcolor="#202124"]; Fmoc_Deprotect [label="Fmoc Deprotection:\n20% Piperidine/DMF", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash2 [label="Wash\n(DMF)", fillcolor="#FBBC05", fontcolor="#202124"]; Next_Cycle [label="Couple next\nFmoc-AA-OH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cleavage [label="Final Cleavage &\nDeprotection:\nTFA Cocktail", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End:\nPurified Peptide", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Coupling [label=" HBTU/DIPEA"]; Coupling -> Wash1; Wash1 -> Capping [style=dashed]; Capping -> Fmoc_Deprotect [style=dashed]; Wash1 -> Fmoc_Deprotect; Fmoc_Deprotect -> Wash2; Wash2 -> Next_Cycle [label=" Repeat n times"]; Next_Cycle -> Cleavage [label=" After final AA"]; Cleavage -> End [label=" HPLC Purification"]; } Fmoc-SPPS Workflow for Gln(Trt)

Protocol: Coupling of Fmoc-D-Gln(Trt)-OH

This protocol details the manual coupling of Fmoc-D-Gln(Trt)-OH onto a solid-phase resin.

Materials:

-

Peptide-resin with a free N-terminal amine (e.g., Rink Amide, 0.1 mmol scale)

-

Fmoc-D-Gln(Trt)-OH (0.4 mmol, 4 eq)

-

HBTU (0.38 mmol, 3.8 eq)

-

N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq)

-

Dimethylformamide (DMF), peptide synthesis grade

-

Reaction vessel

Procedure:

-

Resin Preparation: Ensure the resin has been subjected to Fmoc deprotection to expose the free amine and has been thoroughly washed with DMF (5 x 5 mL).[3]

-

Activation Solution: In a separate vial, dissolve Fmoc-D-Gln(Trt)-OH and HBTU in 2 mL of DMF.

-

Activation: Add DIPEA to the activation mixture. Vortex immediately for 1 minute. The solution may change color.

-

Coupling: Add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Reaction: Agitate the mixture (e.g., using a shaker or nitrogen bubbling) for 1-2 hours at room temperature.[3]

-

Monitoring (Optional but Recommended): Perform a Kaiser (ninhydrin) test on a small sample of resin beads. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), the coupling step should be repeated.[3]

-

Washing: Drain the coupling solution. Wash the resin thoroughly with DMF (3 x 5 mL) and then with Dichloromethane (DCM) (3 x 5 mL). The resin is now ready for the next Fmoc deprotection and coupling cycle.[3]

Protocol: Final Cleavage and Deprotection

This protocol describes the simultaneous cleavage of the peptide from the resin and the removal of the Trt and other acid-labile side-chain protecting groups.

Materials:

-

Dried Peptidyl-resin

-

TFA Cleavage Cocktail (e.g., Reagent K: 94% TFA, 2.5% H₂O, 2.5% EDT, 1% TIS)

-

Dichloromethane (DCM)

-

Cold diethyl ether

-

Centrifuge and tubes

Procedure:

-

Resin Preparation: Transfer the dry peptidyl-resin to a suitable reaction vessel. Wash the resin with DCM (3 x 5 mL) to swell it.[5]

-

Cleavage Reaction: Add the freshly prepared TFA cleavage cocktail to the resin (approx. 10 mL per 0.1 mmol of resin). Ensure the vessel is sealed and vented appropriately in a fume hood.

-

Incubation: Agitate the slurry at room temperature for 2-3 hours. The optimal time can vary depending on the peptide sequence.[3]

-

Peptide Collection: Filter the TFA solution containing the cleaved peptide into a clean collection tube (e.g., a 50 mL conical tube).

-

Resin Washing: Wash the resin twice with a small volume of fresh TFA or DCM to recover any residual peptide. Combine all filtrates.[5]

-

Peptide Precipitation: In a fume hood, add the combined TFA filtrate dropwise into a 10-fold excess of cold diethyl ether while gently stirring. A white precipitate of the crude peptide should form.[7]

-

Peptide Isolation: Centrifuge the suspension to pellet the crude peptide. Carefully decant and discard the ether.

-

Washing and Drying: Wash the peptide pellet with cold ether one more time to remove residual scavengers. Centrifuge and decant again. Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Causality Behind Cocktail Components:

-

TFA: The strong acid that cleaves the Trt group and other protecting groups, and cleaves the peptide from most resins.

-

Water (H₂O): Acts as a scavenger and can help prevent certain side reactions.

-

Triisopropylsilane (TIS): An effective scavenger for the highly reactive trityl cations generated during cleavage, preventing them from reattaching to the peptide or modifying sensitive residues like Tryptophan.[3]

-

Ethanedithiol (EDT): A scavenger particularly useful for peptides containing residues like Methionine.

Conclusion

The trityl group serves as an indispensable tool in modern peptide synthesis for the protection of the D-glutamine side chain. Its use directly translates to higher purity, increased yields, and a more streamlined purification process by effectively mitigating the primary side reactions of pyroglutamate formation and nitrile dehydration.[3] Furthermore, the enhanced solubility of the Fmoc-Gln(Trt)-OH derivative ensures efficient and reliable coupling steps.[2] A thorough understanding of the chemical principles behind trityl protection and deprotection, coupled with the application of robust, validated protocols, is fundamental for any researcher aiming to successfully synthesize complex, glutamine-containing peptides for research, diagnostics, and therapeutic applications.

References

-

Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Current Opinion in Chemical Biology, 4(3), 211-221. [Link]

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Resources. [Link]

-

Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214. [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec Resources. [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis. AAPPTec Resources. [Link]

-

Liu, Y., et al. (2014). N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies. The Journal of biological chemistry, 289(14), 9758–9768. [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

-

AAPPTec. (n.d.). Amino Acid Sidechain Deprotection. AAPPTec Resources. [Link]

-

Kumar, V., & Yuan, X. (2010). N-terminal pyroglutamate: a new player in protein degradation. Bioessays, 32(11), 1001-1011. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. peptide.com [peptide.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. peptide.com [peptide.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. peptide.com [peptide.com]

- 9. chempep.com [chempep.com]

A Senior Application Scientist's Guide to Sourcing and Qualifying Fmoc-D-Gln(Trt)-OH for Peptide Synthesis

Introduction: The Critical Role of High-Purity Fmoc-D-Gln(Trt)-OH in Solid-Phase Peptide Synthesis

In the intricate world of solid-phase peptide synthesis (SPPS), the quality of each building block is paramount to the success of the final product. Among these, N-α-Fmoc-N-γ-trityl-D-glutamine (Fmoc-D-Gln(Trt)-OH) is a crucial reagent for introducing D-glutamine residues into a peptide sequence. The use of the D-enantiomer is essential for synthesizing peptides with modified biological activity, increased proteolytic resistance, or specific conformational constraints. The bulky trityl (Trt) group on the side-chain amide is not merely a placeholder; it significantly enhances the solubility of the Fmoc-amino acid derivative in common SPPS solvents like dimethylformamide (DMF) and prevents side reactions such as dehydration of the amide side chain during activation.[1][2]

However, the very nature of this reagent—its stereochemistry and the lability of its protecting groups—demands a rigorous approach to sourcing and quality control. Impurities, degradation products, or incorrect stereoisomers can lead to truncated sequences, difficult purifications, and ultimately, compromised research data. This guide provides a technical framework for researchers, scientists, and drug development professionals to select reliable suppliers and implement in-house validation of Fmoc-D-Gln(Trt)-OH, ensuring the integrity of their synthetic peptides.

Part 1: The Anatomy of a High-Quality Reagent: A Supplier Evaluation Checklist

Selecting a supplier for critical reagents like Fmoc-D-Gln(Trt)-OH extends beyond a simple price comparison. A reputable supplier becomes a partner in your research, providing not just a chemical, but a guarantee of quality and consistency. The following technical criteria should form the basis of your evaluation.

Core Quality Attributes:

-

Purity (HPLC): A purity of ≥98.0%, and ideally ≥99.0%, as determined by High-Performance Liquid Chromatography (HPLC), is essential.[3][4] This ensures that the vast majority of the material is the desired compound, minimizing the introduction of unknown variables into your synthesis.

-

Enantiomeric Purity: For D-amino acid derivatives, this is a non-negotiable parameter. The enantiomeric purity should be ≥99.5%.[3] Contamination with the L-enantiomer can lead to diastereomeric peptide impurities that are often difficult to separate from the target peptide.

-

Identity Verification: The supplier must provide clear evidence of the compound's identity. This is typically achieved through methods like Infrared (IR) spectroscopy for functional group confirmation and Mass Spectrometry (MS) to verify the molecular weight (610.70 g/mol ).[3][5]

-

Comprehensive Documentation: A detailed Certificate of Analysis (CofA) should be readily available for each specific lot.[4][6] This document is the supplier's quality report card and should transparently present the results for all specified tests.

The following diagram illustrates a recommended workflow for evaluating and qualifying a new supplier or lot of Fmoc-D-Gln(Trt)-OH.

Sources

Solubility of Fmoc-D-Gln(Trt)-OH in DMF and NMP: A Technical Guide

Executive Summary

Fmoc-D-Gln(Trt)-OH (N-alpha-Fmoc-N-delta-trityl-D-glutamine) is a critical building block in the solid-phase synthesis of D-amino acid containing peptides. Unlike its side-chain unprotected counterpart, which suffers from poor solubility due to intermolecular hydrogen bonding, the trityl-protected derivative exhibits excellent solubility in polar aprotic solvents.

Key Technical Findings:

-

Solubility Threshold: Readily soluble at 0.2 M to 0.5 M in both DMF (N,N-Dimethylformamide) and NMP (N-Methyl-2-pyrrolidone), satisfying standard SPPS automated protocols.

-

Solvent Preference: While DMF is the standard for routine synthesis, NMP is superior for preventing on-resin aggregation during the coupling of this specific residue in difficult sequences.[1]

-

Stability Warning: Solutions in DMF should be used within 24–48 hours to prevent slow Fmoc deprotection by trace dimethylamine impurities.

Physicochemical Profile

Understanding the molecular architecture of Fmoc-D-Gln(Trt)-OH is essential for predicting its behavior in solution. The bulky trityl group is not merely a protecting group; it is a solubility enhancer.

| Property | Specification |

| Chemical Name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-delta-trityl-D-glutamine |

| CAS Number | 200623-62-7 |

| Molecular Weight | 610.70 g/mol |

| Formula | C₃₉H₃₄N₂O₅ |

| Appearance | White to off-white crystalline powder |

| Solubility (DMSO) | ≥ 100 mg/mL (approx. 163 mM) |

| Solubility (DMF/NMP) | ≥ 0.5 M (Standard SPPS concentration) |

Structural Impact on Solubility

The unprotected glutamine side chain (–CONH₂) is a strong hydrogen bond donor and acceptor, leading to the formation of insoluble aggregates (beta-sheet-like structures) in organic solvents.

The Trityl Advantage: The Triphenylmethyl (Trityl or Trt) group shields the amide nitrogen. This steric bulk prevents intermolecular H-bonding, effectively "greasing" the molecule and allowing high solubility in lipophilic organic solvents like DMF and NMP.

Solvent Selection: DMF vs. NMP

While both solvents dissolve the compound, their physicochemical properties dictate their utility in specific scenarios.[2][3]

Comparative Analysis Table

| Feature | DMF (N,N-Dimethylformamide) | NMP (N-Methyl-2-pyrrolidone) |

| Viscosity (25°C) | 0.92 cP (Lower) | 1.67 cP (Higher) |

| Solvation Power | Good for general residues.[4] | Superior for hydrophobic/aggregating chains. |

| Stability of Fmoc-AA | Moderate. Degrades to dimethylamine over time, causing premature deprotection.[1] | High. More stable, but solvent itself can oxidize if not stored properly. |

| Toxicity | Hepatotoxic; Reproductive toxin. | Reproductive toxin (Repr. 1B); often considered a "greener" alternative to DMAc. |

| Cost | Low | Moderate to High |

| Recommendation | Routine Synthesis | Difficult/Long Sequences |

Decision Logic

-

Use DMF for standard automated synthesis where cost and flow rates (due to lower viscosity) are priorities.

-

Use NMP if the D-Gln residue is part of a "difficult sequence" prone to aggregation. NMP's slightly higher polarity and different solvation shell structure disrupt peptide aggregation more effectively than DMF.

Operational Protocol: Preparation of 0.2 M Solution

This protocol ensures complete dissolution and minimizes racemization risks.

Reagents:

-

Solvent: Peptide Synthesis Grade DMF or NMP (Amine-free, <0.03% water).

Target: 10 mL of 0.2 M Solution.

Step-by-Step Workflow

-

Calculation:

-

Mass = Molarity × Volume × MW[8]

-

Mass = 0.2 mol/L × 0.010 L × 610.7 g/mol = 1.221 g

-

-

Weighing:

-

Weigh 1.22 g of Fmoc-D-Gln(Trt)-OH into a clean, dry 15 mL polypropylene tube or glass vial.

-

-

Solvent Addition (Two-Stage):

-

Add approx. 70% of the final volume (7 mL) of DMF/NMP.

-

Reasoning: Adding full volume immediately can trap powder on the walls.

-

-

Dissolution:

-

Vortex vigorously for 30–60 seconds.

-

Note: If particles persist, sonicate for max 1 minute. Avoid heat (>30°C) to prevent racemization of the D-isomer.

-

-

Final Adjustment:

-

Add solvent to bring the total volume to 10 mL.[9] Invert to mix.

-

-

Visual QC:

-

Solution must be clear and colorless.[10] If hazy, filter through a 0.45 µm PTFE syringe filter (though rare for high-quality reagents).

-

Workflow Diagram

Caption: Standardized dissolution workflow for preparing a 0.2 M stock solution.

Troubleshooting & Scientific Nuances

Issue: Gelation or Aggregation

Although the Trt group aids solubility, high concentrations (>0.5 M) or old solvent can lead to gelation.

-

Mechanism: Trace water in DMF/NMP can hydrolyze the solvent or the Fmoc ester, changing the polarity.

-

Solution: Add 1% Oxyma Pure to the solution. Oxyma acts as a chaotic agent, disrupting hydrogen bond networks and stabilizing the solution.

Issue: Spontaneous Fmoc Removal

DMF decomposes to dimethylamine and formic acid upon standing, especially under light or heat. Dimethylamine is a secondary amine that will slowly deprotect the Fmoc group (remove it) before the coupling step.

-

Protocol: Always use fresh DMF (amine-free grade). If the solution turns slightly yellow, discard it (yellow indicates fulvene formation, a byproduct of Fmoc cleavage).

D-Isomer Specifics

Physically, the solubility of the D-enantiomer is identical to the L-enantiomer in achiral solvents like DMF. However, during coupling, D-amino acids are more prone to racemization (converting back to L) if activation is too slow or base concentration is too high.

-

Mitigation: Ensure the solution is fully dissolved before adding the activator (DIC/Oxyma or HATU) to ensure rapid kinetics.

References

-

PubChem. (2025).[4] N-Fmoc-N'-trityl-D-glutamine Compound Summary. National Library of Medicine. [Link]

-

Biotage. (2023).[2] How to synthesize hydrophobic peptides - Choosing the Right Solvent. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. biotage.com [biotage.com]

- 3. peptide.com [peptide.com]

- 4. N-Fmoc-N'-trityl-D-glutamine | C39H34N2O5 | CID 24820181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. Fmoc-D-Gln(Trt)-OH | CAS 200623-62-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. Fmoc-D-Gln(Trt)-OH | Matrix Innovation [matrix-innovation.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]

- 10. medchemexpress.com [medchemexpress.com]

Methodological & Application

Mastering the Removal of the Trityl Group from D-Glutamine's Side Chain: An In-Depth Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of the Trityl Group in D-Glutamine Chemistry

In the intricate landscape of peptide synthesis and the development of complex organic molecules, the protection and deprotection of functional groups are paramount. For the amino acid D-glutamine, the side-chain amide presents a unique set of challenges. Its nucleophilicity can lead to undesirable side reactions during synthetic transformations. The trityl (Trt) group, a bulky and acid-labile protecting group, has emerged as a cornerstone for the temporary masking of this amide functionality. The strategic application of the Trt group not only prevents unwanted reactions but also enhances the solubility of the protected amino acid derivative in organic solvents, a significant advantage in solid-phase peptide synthesis (SPPS).

This comprehensive guide provides a deep dive into the deprotection of the Trt group from the side chain of D-glutamine. We will explore the underlying chemical mechanisms, present a comparative analysis of various deprotection protocols, and offer detailed, field-proven methodologies for both solid-phase and solution-phase applications. Furthermore, this document will address common challenges and side reactions, providing actionable strategies for their mitigation to ensure the synthesis of high-purity D-glutamine-containing compounds.

The Chemistry of Trityl Deprotection: An Acid-Catalyzed Pathway

The removal of the Trt group is fundamentally an acid-catalyzed process. The mechanism hinges on the remarkable stability of the triphenylmethyl (trityl) carbocation that is formed upon cleavage.

Caption: Mechanism of Trt group deprotection by acid and the role of scavengers.

The reaction is initiated by the protonation of the amide nitrogen by a strong acid, typically trifluoroacetic acid (TFA). This protonation weakens the C-N bond, facilitating the departure of the trityl group as a resonance-stabilized and intensely colored (yellow-orange) trityl cation. The stability of this carbocation is a double-edged sword. While it drives the forward reaction, its high reactivity necessitates the presence of "scavengers" in the reaction mixture to prevent undesired side reactions.

The Critical Role of Scavengers: Preventing Unwanted Modifications

The liberated trityl cation is a potent electrophile that can alkylate electron-rich residues, most notably the indole side chain of tryptophan. To circumvent this, scavenger molecules are added to the deprotection cocktail to trap the trityl cation.

Commonly used scavengers include:

-

Triisopropylsilane (TIS): Highly effective at reducing the trityl cation to the neutral triphenylmethane.

-

1,2-Ethanedithiol (EDT): A thiol-based scavenger that readily reacts with the trityl cation.

-

Thioanisole: Another sulfur-containing scavenger that can also help in the removal of other protecting groups.

-

Water: Can act as a nucleophile to quench the trityl cation, forming trityl alcohol.

The choice and combination of scavengers are critical for achieving high purity of the final product, especially in complex peptides containing sensitive residues.

Comparative Analysis of Deprotection Protocols

The selection of a deprotection protocol depends on several factors, including whether the synthesis is performed on a solid support or in solution, and the presence of other acid-labile protecting groups.

| Protocol | Reagents | Typical Conditions | Application | Advantages | Disadvantages |

| Global Deprotection (SPPS) | 95% TFA, 2.5% H₂O, 2.5% TIS | 1-3 hours, Room Temp. | Simultaneous cleavage from resin and deprotection of most acid-labile groups. | High efficiency (>95%), well-established. | Not selective. |

| Mild On-Resin Deprotection | 1-10% TFA in Dichloromethane (DCM) with TIS | 30 min - 2 hours, Room Temp. | Selective deprotection of Trt while the peptide remains on the resin. | Allows for on-resin modification of the deprotected glutamine. | Slower reaction times, may not be fully quantitative. |

| Solution-Phase Deprotection | 10-50% TFA in DCM | 1-4 hours, Room Temp. | Deprotection of Trt-protected D-glutamine derivatives in solution. | Applicable to non-SPPS contexts. | Requires careful work-up to remove acid and byproducts. |

| Orthogonal Deprotection | 1% TFA in DCM with TIS | 30 min - 2 hours, Room Temp. | Selective removal of Trt in the presence of more acid-stable groups like Boc. | High degree of selectivity. | Requires careful monitoring to avoid partial cleavage of other groups. |

Experimental Protocols

Protocol 1: Global Deprotection of a D-Glutamine-Containing Peptide from Solid Support

This protocol is designed for the final cleavage and deprotection of a peptide synthesized on an acid-labile resin (e.g., Wang or Rink Amide resin).

Caption: Workflow for global deprotection of a peptide from solid support.

Materials:

-

Peptidyl-resin (dried)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

-

Dichloromethane (DCM)

-

Cold diethyl ether

-

Reaction vessel with a sintered glass filter

-

Centrifuge tubes

Procedure:

-

Resin Preparation: Transfer the dry peptidyl-resin to a reaction vessel. Wash the resin three times with DCM to swell it.

-

Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail by combining 95% TFA, 2.5% TIS, and 2.5% deionized water.

-

Deprotection: Add the cleavage cocktail to the swollen resin. Gently agitate the mixture at room temperature for 1-3 hours.

-

Peptide Isolation: Filter the cleavage mixture to separate the resin. Collect the filtrate containing the cleaved peptide.

-

Precipitation: Add the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether with gentle stirring to precipitate the crude peptide.

-

Washing and Drying: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet twice with cold diethyl ether. Dry the peptide pellet under vacuum.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Selective On-Resin Deprotection of the Trt Group

This protocol allows for the selective removal of the Trt group from the D-glutamine side chain while the peptide remains attached to the resin.

Materials:

-

Peptidyl-resin with Trt-protected D-glutamine

-

TFA

-

TIS

-

DCM

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Swelling: Swell the resin in DCM in a reaction vessel.

-

Deprotection Cocktail: Prepare a solution of 1-10% TFA and 2-5% TIS in DCM.

-

Selective Deprotection: Add the deprotection cocktail to the resin and agitate for 30 minutes to 2 hours. Monitor the reaction progress using a small resin sample and a test cleavage.

-

Washing: After complete deprotection, wash the resin thoroughly with DCM to remove the cleavage cocktail.

-

Neutralization: Neutralize the resin by washing with a 10% solution of DIPEA in DMF, followed by several washes with DMF and DCM. The resin is now ready for subsequent on-resin modifications.

Protocol 3: Solution-Phase Deprotection of a Trt-Protected D-Glutamine Derivative

This protocol is suitable for removing the Trt group from a D-glutamine derivative in solution.

Materials:

-

Trt-protected D-glutamine derivative

-

TFA

-

DCM

-

Saturated sodium bicarbonate solution

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolution: Dissolve the Trt-protected compound in DCM.

-

Acid Addition: Add a solution of 10-50% TFA in DCM to the reaction mixture.

-

Reaction: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Quenching: Carefully quench the reaction by adding a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography.

Troubleshooting and Mitigation of Side Reactions

Pyroglutamate Formation

N-terminal glutamine residues are prone to cyclization under acidic conditions to form pyroglutamate, an irreversible modification that can hinder biological activity and complicate purification.

Mitigation Strategies:

-

Keep Deprotection Times to a Minimum: Prolonged exposure to strong acid increases the likelihood of pyroglutamate formation.

-

Optimize Cleavage Cocktail: The composition of the cleavage cocktail can influence the rate of this side reaction.

-

N-terminal Protection: If the final product requires a free N-terminus, consider deprotecting it as the very last step if possible.

Alkylation of Sensitive Residues

As previously mentioned, the trityl cation can alkylate nucleophilic amino acid side chains, particularly tryptophan.

Mitigation Strategies:

-

Use of Effective Scavengers: Always include an efficient scavenger like TIS in the deprotection cocktail.

-

Scavenger Cocktail Optimization: For peptides rich in sensitive residues, a combination of scavengers (e.g., TIS and EDT) may be beneficial.

Analytical Monitoring of Deprotection

The progress of the deprotection reaction can be monitored using several analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): RP-HPLC is the most common method for monitoring the disappearance of the starting material and the appearance of the deprotected product.

-

Mass Spectrometry (MS): LC-MS can be used to confirm the identity of the product and any side products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For solution-phase reactions, ¹H-NMR can be used to monitor the disappearance of the characteristic trityl protons.

Conclusion

The deprotection of the trityl group from the side chain of D-glutamine is a critical step in the synthesis of many important molecules. A thorough understanding of the underlying acid-catalyzed mechanism, the judicious selection of deprotection conditions, and the effective use of scavengers are essential for achieving high yields and purity. The protocols and troubleshooting strategies outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to successfully navigate this important synthetic transformation. By carefully considering the specific requirements of their synthetic targets, researchers can confidently and efficiently deprotect Trt-protected D-glutamine, paving the way for the successful completion of their synthetic endeavors.

References

- Suzhou Highfine Biotech. (2025, July 11). Amino protecting group—triphenylmethyl series.

- Aapptec Peptides. Amino Acid Sidechain Deprotection.

- Benchchem. (2025). The Trityl Group: A Cornerstone in Fmoc-Based Peptide Synthesis of Glutamine-Containing Peptides.

- Benchchem. (2025). Application Notes and Protocols for Fmoc-Gln(Trt)-OH Deprotection using TFA Cocktail.

- AAPPTec. Overview of Solid Phase Peptide Synthesis.

- Amino Acid Deriv

- ResearchGate. (2018, November 1). What is the protocol for selective deprotection of trt group in SPPS of peptide using TFA/DCM?

- 6.7 Pyroglutamic Acid Peptides.

- Thermo Fisher Scientific. Introduction to Cleavage Techniques.

- Benchchem. (2025). Technical Support Center: Troubleshooting Trityl (Trt) Group Deprotection.

- Nowick, J. S. (2020).

- Benchchem. (2025).

- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.

- Synthesis of glutamic acid and glutamine peptides possessing a trifluoromethyl ketone group as SARS-CoV 3CL protease inhibitors. (2010). PMC.

- Sigma-Aldrich. Selecting Orthogonal Building Blocks.

- Blondelle, S. E., & Houghten, R. A. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 41(6), 522-527.

- ResearchGate. Deprotection of the Boc and Trt groups in the....

- Friede, M., Denery, S., Neimark, J., Kieffer, S., Gausepohl, H., & Briand, J. P. (1992). Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase

synthesis of protease-resistant peptides using Fmoc-D-Gln(Trt)-OH

Application Note: Engineering Proteolytic Stability via Fmoc-D-Gln(Trt)-OH Incorporation in SPPS

Executive Summary

The therapeutic efficacy of peptide-based drugs is frequently compromised by rapid renal clearance and enzymatic degradation. The incorporation of D-amino acids is a validated strategy to evade proteolytic recognition.[1] This guide details the synthesis of protease-resistant peptides utilizing Fmoc-D-Gln(Trt)-OH , a critical building block that offers dual benefits: stereochemical resistance to proteases and orthogonal side-chain protection to prevent dehydration and pyroglutamate formation.

The Challenge: Proteolytic Instability

Native L-peptides are inherently susceptible to endogenous proteases (e.g., Trypsin, Chymotrypsin) which recognize specific L-stereochemical motifs.[2]

-

Mechanism of Failure: Proteases function via a "lock-and-key" mechanism. The active site is chirally selective for L-amino acids.

-

The Solution: Substituting L-Gln with D-Gln alters the spatial orientation of the side chain. This steric mismatch prevents the protease catalytic triad from engaging the scissile bond, significantly extending plasma half-life (

).

Material Profile: Fmoc-D-Gln(Trt)-OH

Why use the Trityl (Trt) protected derivative?

-

Prevention of Dehydration: Unprotected Glutamine side chains can dehydrate to form nitriles during activation with carbodiimides (DIC/DCC). The bulky Trityl group sterically shields the

-amide, preventing this side reaction. -

Solubility: Fmoc-D-Gln(Trt)-OH exhibits superior solubility in DMF compared to its unprotected counterparts, preventing aggregation during SPPS.

-

Suppression of Pyroglutamate: While N-terminal Glutamine is prone to cyclization (forming pyroglutamic acid), the Trityl group reduces the lability of the side chain amide during synthesis cycles.

Core Protocol: Solid Phase Peptide Synthesis (SPPS)[3][4]

Reagents and Materials[2][3][4][5][6][7]

-

Resin: Rink Amide MBHA (Loading 0.5–0.7 mmol/g) for C-terminal amides.

-

Amino Acid: Fmoc-D-Gln(Trt)-OH (≥99% purity, L-isomer <0.5%).

-

Coupling Agents: DIC (Diisopropylcarbodiimide) and Oxyma Pure.[3]

-

Note: Avoid HOBt/HBTU if possible. Oxyma/DIC is superior for suppressing racemization, which is critical when working with D-amino acids to maintain chiral purity.

-

-

Solvent: DMF (peptide grade).

Synthesis Workflow (Step-by-Step)

Step 1: Resin Swelling

-

Weigh appropriate resin amount.[4]

-

Swell in DCM for 20 min, then wash with DMF (3x).

Step 2: Fmoc Deprotection

-

Treat resin with 20% Piperidine in DMF (2 x 10 min).

-

Critical: Monitor UV absorbance. Ensure complete removal to prevent deletion sequences.

-

Wash with DMF (5x) to remove all traces of base (base catalyzes racemization in the next step).

Step 3: Activation & Coupling (The "Low-Racemization" Method)

-

Dissolve Fmoc-D-Gln(Trt)-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.

-

Add DIC (3.0 eq) immediately prior to adding to the resin.

-

Incubate: Shake at room temperature for 60–90 minutes.

-

Optimization: For difficult sequences, perform coupling at 50°C, but warning : heat increases racemization risk for D-amino acids. For D-Gln, 25°C is safer.

-

-

Wash: DMF (4x).

Step 4: Capping (Optional but Recommended)

-

Treat with Acetic Anhydride/DIEA/DMF to cap unreacted amines. This simplifies purification by truncating deletion sequences.

Step 5: Cleavage & Global Deprotection

-

Wash resin with DCM (3x) and dry under nitrogen.

-

Prepare Cocktail K: TFA (92.5%) / TIS (2.5%) / H2O (2.5%) / DODT (2.5%) .

-

Incubate resin with Cocktail K for 2–3 hours.

-

Precipitate in cold diethyl ether, centrifuge, and lyophilize.

Visualization of Synthesis Logic

Figure 1: Optimized SPPS workflow for Fmoc-D-Gln(Trt)-OH, emphasizing the critical wash steps to prevent base-catalyzed racemization.

Validation: Proteolytic Stability Assay

To confirm the resistance conferred by the D-Gln insertion, a comparative enzymatic stability assay is required.

Experimental Design

-

Control: L-Peptide (Native sequence).

-

Test: D-Peptide (Sequence with D-Gln substitution).

-

Media: Human Serum (pooled) or Trypsin/Chymotrypsin solution.

Protocol

-

Preparation: Dissolve peptides to 1 mM in PBS (pH 7.4).

-

Incubation: Mix peptide solution 1:9 with Human Serum (pre-warmed to 37°C). Final conc: 100 µM.[9]

-

Sampling: Withdraw 50 µL aliquots at

minutes and 24 hours. -

Quenching: Immediately add 100 µL of ice-cold Acetonitrile containing 1% Formic Acid to precipitate serum proteins and stop enzyme activity.

-

Analysis: Centrifuge (10,000 x g, 5 min). Inject supernatant into LC-MS.

-

Calculation: Plot % remaining peptide vs. time. Calculate

using first-order decay kinetics.

Data Interpretation

Table 1: Expected Stability Metrics

| Parameter | Native L-Peptide | D-Gln Modified Peptide | Mechanistic Cause |

| Half-life ( | < 30 minutes | > 24 hours | Steric hindrance of protease active site. |

| Main Degradation Product | N-1 / C-1 Fragments | Intact Parent | Peptide bond is inaccessible to hydrolysis. |

| Bioavailability | Low | High | Reduced first-pass metabolism. |

Mechanism of Resistance Diagram

Figure 2: Mechanistic divergence. The D-Gln side chain projects in a spatial orientation that creates a steric clash with the protease's S1 binding pocket, preventing hydrolysis.

Troubleshooting & Optimization

-

Racemization Check: If the D-peptide shows unexpected degradation, check for racemization during synthesis. Use Marfey’s Reagent or Chiral HPLC to verify the %D-isomer content in the final product.

-

N-Terminal Pyroglutamate: If D-Gln is the N-terminal residue, it may cyclize to pyroglutamate (pGlu) upon storage.

-

Solubility: If the crude peptide precipitates during ether workup, use cold MTBE (Methyl tert-butyl ether) instead of diethyl ether.

References

-

National Institutes of Health (NIH). (2024). Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides. PubMed. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). The Use of D-Amino Acids for Peptide Self-assembled Systems. Retrieved from [Link]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. verifiedpeptides.com [verifiedpeptides.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. bachem.com [bachem.com]

- 5. pnas.org [pnas.org]

- 6. ptacts.uspto.gov [ptacts.uspto.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Inhibition of glutaminyl cyclase alters pyroglutamate formation in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for Fmoc-D-Gln(Trt)-OH

The Diagnostic: Why is this happening?

User Question: "I am using Fmoc-D-Gln(Trt)-OH for a solid-phase peptide synthesis (SPPS) run. It forms a gel or remains cloudy in DMF at 0.2 M. Why is this specific residue so problematic compared to others like Fmoc-Ala-OH?"

Scientist's Analysis: The solubility challenges with Fmoc-D-Gln(Trt)-OH (and its L-enantiomer) stem from a conflict between two structural features:

-

The Trityl (Trt) Group: The trityl protecting group on the

-amide is massive and highly hydrophobic. While it prevents side-chain dehydration (to nitriles), it introduces significant steric bulk and hydrophobicity. -

Amide Backbone Hydrogen Bonding: Despite the bulky protection, the glutamine side chain and the Fmoc-carbamate backbone can still engage in intermolecular hydrogen bonding, leading to

-sheet-like aggregation even in the monomeric solution state before coupling.

Key Insight: If your solution is cloudy, you are likely witnessing the formation of "pre-coupling aggregates." Proceeding with this solution will lead to low coupling efficiency and deletion sequences.

Solvent Engineering: The Fix

User Question: "Standard DMF isn't working. Should I switch to NMP, or are there additives I should use?"

Scientist's Recommendation:

While DMF (N,N-dimethylformamide) is the industry standard, it is often insufficient for hydrophobic, bulky residues like Fmoc-D-Gln(Trt)-OH at concentrations

Comparative Solvent Performance Table

| Solvent System | Solubility Potential | Risk Profile | Recommended Use |

| DMF (Standard) | Moderate (~0.2 M) | Low. Standard for SPPS. | Routine synthesis. |

| NMP | High (~0.4 M) | Low. Better resin swelling; slightly faster Fmoc degradation if stored >24h. | "Difficult" sequences; automated synthesizers requiring high conc. |

| DMF + 10% DMSO | Very High (>0.5 M) | Medium. DMSO must be anhydrous and high purity to avoid oxidation. | Rescue strategy for cloudy solutions. |

| 2-MeTHF | Low to Moderate | Low. Green solvent alternative. | Only for specific "Green SPPS" protocols; often requires cosolvents. |

The "Magic Bullet": Chaotropic Salts

If changing the base solvent is not possible (e.g., due to instrument limitations), you must disrupt the hydrogen bonding network.

-

Add Lithium Chloride (LiCl): A 0.4 M – 0.8 M solution of LiCl in DMF is a powerful chaotrope. It disrupts the H-bonds causing gelation without affecting the chemical integrity of the Fmoc group or the D-configuration.

Advanced Troubleshooting: Temperature & Stability

User Question: "Can I just heat the solution to dissolve it? Will this cause racemization (D

Scientist's Warning: You must proceed with caution. While Fmoc-Gln(Trt)-OH is not as sensitive to racemization as Fmoc-Cys(Trt)-OH or Fmoc-His(Trt)-OH, thermal stress can still induce side reactions.

-

Racemization Risk: At temperatures

in the presence of base (even trace tertiary amines in degraded DMF), the risk of epimerization increases. Since you are specifically using the D-isomer , maintaining enantiomeric purity is critical. -

Dehydration Risk: Excessive heat during the activation step (not just dissolution) can cause the Trt-protected amide to dehydrate into a nitrile (Cyano-alanine derivative), although the Trityl group largely suppresses this compared to unprotected Gln.

Operational Limit: Do not exceed 45°C for dissolution. If microwave coupling is used (e.g.,

Validated Dissolution Protocol

User Question: "Please provide a fail-safe step-by-step workflow."

Step-by-Step Procedure

-

Weighing: Weigh the Fmoc-D-Gln(Trt)-OH powder.

-

Solvent Addition: Add 80% of your target volume of NMP (preferred) or DMF.

-

Vortex: Vortex vigorously for 30 seconds.

-

The Critical Step (Sonication): Sonicate the vessel at room temperature for 5–10 minutes. Note: Trityl-protected amino acids often require this kinetic energy kick to break initial crystal lattice structures.

-

Visual Check:

-

Clear? Top up to final volume.

-

Cloudy/Gel? Add DMSO to reach 10% of final volume OR add LiCl (solid) to reach 0.1 M concentration.

-

-

Filtration: Filter through a 0.45

m PTFE syringe filter before placing on the synthesizer to protect fluidics.

Decision Tree Diagram (Workflow)

Caption: Logical workflow for dissolving difficult Fmoc-amino acids. Blue indicates start, Yellow decision points, Red intervention steps, and Green success.

Frequently Asked Questions (FAQs)

Q: Does using the D-isomer (Fmoc-D-Gln) require different solubility rules than the L-isomer? A: Physically, no . Enantiomers (D and L) have identical physical properties (solubility, melting point) in achiral environments like DMF or NMP. However, biologically and chemically, you must be more careful with racemization . If you overheat Fmoc-D-Gln to dissolve it, and it partially converts to L-Gln, you have defeated the purpose of using the D-amino acid.

Q: Can I use THF (Tetrahydrofuran)? A: THF is generally not recommended for high-concentration stock solutions of Fmoc-Gln(Trt)-OH. While it is used in some "green" synthesis protocols (often with PEG-based resins), the solubility of Fmoc-amino acids in THF is typically lower than in DMF or NMP [1].

Q: My solution turned slightly yellow after adding LiCl. Is it ruined? A: Likely not. Trace impurities in LiCl or the solvent can cause slight discoloration. However, if it turns bright yellow or orange , this may indicate premature Fmoc removal (via basic impurities). Ensure your LiCl is anhydrous and high purity.

References

-

Albericio, F., et al. (2016). Green Solid-Phase Peptide Synthesis 2. 2-Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green Conditions. ACS Sustainable Chemistry & Engineering.

-

Bachem. (n.d.). Fmoc-D-Gln(Trt)-OH Product Specifications and Handling. Bachem.com.

-

AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis: DMF vs NMP. Peptide.com.

-

CEM Corporation. (2020).[1] Peptide Synthesis: Handling Difficult Sequences and Aggregation. CEM.com.

Sources

avoiding aggregation in D-Gln containing peptide sequences

Welcome to the Peptide Chemistry Technical Support Center . Ticket ID: #D-GLN-AGG-001 Topic: Troubleshooting Aggregation in D-Glutamine (D-Gln) Containing Sequences Assigned Specialist: Senior Application Scientist

Executive Summary: The D-Gln Paradox

D-amino acids are powerful tools for increasing proteolytic stability, but D-Glutamine (D-Gln) presents a unique physicochemical challenge. Like its L-isomer, the D-Gln side chain contains an amide group (

In D-Gln rich sequences, these side chains lock into "polar zippers," forming extremely stable

This guide provides a self-validating workflow to prevent, detect, and reverse this aggregation.

Module 1: Synthesis Strategy (SPPS)

The majority of aggregation issues originate on the resin. Once a D-Gln peptide aggregates during synthesis, the coupling efficiency drops to near zero.

The Mechanism of Failure

As the peptide chain grows, D-Gln residues interact with neighboring chains on the resin. This inter-chain hydrogen bonding collapses the resin matrix, preventing the entry of bulky Fmoc-amino acids and coupling reagents.

Protocol: The "Structure-Breaking" Workflow

Do not rely on standard protocols. For sequences with

Step 1: Solvent Engineering (The "Magic Mixture") Standard DMF is insufficient to solvate D-Gln aggregates.

-

Recipe: DMF / DCM / NMP (1:1:1) + 1% Triton X-100 + 2M Ethylene Carbonate.

-

Why: Ethylene carbonate is a potent hydrogen bond disruptor that does not react with amine termini.

-

Validation: Perform a chloranil test (for secondary amines) or Kaiser test (primary amines) after coupling. If positive, move to Step 2.

Step 2: Backbone Protection (Hmb/Dmb) This is the gold standard for Gln-rich peptides.

-

Reagent: Use Fmoc-(Hmb)Gly-OH or Fmoc-D-Gln(Trt)-OH combined with Hmb protection on the preceding residue.

-

Mechanism: The 2-hydroxy-4-methoxybenzyl (Hmb) group is placed on the backbone nitrogen.[1][2] It physically blocks the formation of hydrogen bonds (steric hindrance) and prevents the "zipper" from closing.

-

Placement: Insert an Hmb-protected residue every 5–6 amino acids.

-

Caution: Hmb groups are removed during TFA cleavage, yielding the native sequence.

Step 3: Chaotropic Salts If Hmb is not feasible (e.g., lack of suitable residues), add chaotropes to the coupling buffer.

-

Protocol: Dissolve Fmoc-D-Gln in 0.4M LiCl (Lithium Chloride) or KSCN (Potassium Thiocyanate) in DMF.

-

Effect: These salts disrupt the hydration shell and hydrogen bonding network of the growing peptide chain.

Module 2: Purification & Solubilization

User Complaint: "My peptide precipitated immediately after cleavage."

D-Gln peptides often crash out of ether or water after TFA cleavage.

Troubleshooting Table: Solubilization Ladder

| State of Peptide | Solvent System | Mechanism of Action |

| Mild Aggregation | 0.1% | pH Shift: Shifts pH away from the isoelectric point (pI), forcing repulsion between chains. |

| Moderate Aggregation | 30% Acetonitrile / Water | Dielectric Modulation: Reduces the energy penalty for exposing hydrophobic patches. |

| Severe Aggregation | HFIP / TFA (1:1) | Helix Induction: HFIP (Hexafluoroisopropanol) breaks |

| "Brick Dust" (Insoluble) | 6M Guanidine HCl or 8M Urea | Chaotropic Denaturation: Completely unfolds the aggregate. Note: Must be removed via dialysis or desalting column. |

Critical Protocol: The HFIP Reset

If your D-Gln peptide is insoluble in water/buffer:

-

Dissolve the crude lyophilized powder in 100% HFIP or a 1:1 HFIP/TFA mixture.

-

Sonicate for 10 minutes.

-

Evaporate the solvent under a nitrogen stream (do not heat >30°C).

-

Re-dissolve the resulting film immediately in your assay buffer.

-

Why: This "resets" the secondary structure, breaking pre-formed seeds that promote rapid re-aggregation.

-

Module 3: Visualization of the Problem & Solution

The following diagram illustrates the "Polar Zipper" mechanism and the intervention points described above.

Figure 1: Mechanism of D-Gln aggregation (Red) and chemical interventions (Green/Blue) to restore solubility.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use standard Pseudoprolines for D-Gln sequences? A: Generally, no. Standard pseudoprolines are derived from Serine, Threonine, or Cysteine (e.g., Fmoc-Ser(tBu)-Thr(PsiMe,MePro)-OH). Unless your sequence contains these specific residues adjacent to D-Gln, they are useless. You must rely on Hmb/Dmb protection on Glycine, Alanine, or other available residues preceding the D-Gln block.

Q: Does the "D" chirality make the aggregates more toxic? A: Potentially. While the aggregation mechanism (H-bonding) is similar to L-Gln, D-peptide aggregates are not cleared by proteases . In cell culture, this means the aggregates persist indefinitely, potentially causing physical damage to membranes or accumulating to artificially high local concentrations, leading to false toxicity data.

Q: My LC-MS shows the correct mass, but the peptide has low activity. Why? A: You likely have "soluble aggregates." The peptide is not precipitating visibly, but it exists as oligomers (dimers/tetramers) rather than monomers.

-

Test: Run Analytical Size Exclusion Chromatography (SEC).

-

Fix: Add a solubilizing tag (e.g., PEGylation or a poly-Lysine C-terminal tail) to force monomerization.

References

-

Overcoming Aggregation in Solid-phase Peptide Synthesis. MilliporeSigma Technical Guides.

-

Dissecting the role of glutamine in seeding peptide aggregation. Biophysical Journal / NIH.

-

Hmb and Dmb Protected Derivatives for Difficult Sequences. AAPPTec Technical Support.

-

Solubilization and disaggregation of polyglutamine peptides. Protein Science / NIH PMC.

-

Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus (Royal Society).

Sources

Technical Support Guide: Troubleshooting Fmoc-D-Gln(Trt)-OH Precipitation

Executive Summary & Root Cause Analysis

Fmoc-D-Gln(Trt)-OH is a critical building block for peptidomimetics and protease-resistant therapeutics.[1][2] However, it presents a unique "double-threat" to synthesis stability:[1][2]

-

Steric Bulk: The Trityl (Trt) group is massive and hydrophobic.[2]

-

Intermolecular H-Bonding: Despite the protection, the glutamine side chain can still participate in hydrogen bonding, leading to β-sheet formation (aggregation) on the resin.

The Core Issue: Precipitation in the reaction vessel usually stems from one of two distinct physical phenomena. Identifying which one is occurring is the first step to the solution.

| Observation | Diagnosis | Mechanism |

| Cloudiness immediately upon adding base (DIEA/NMM) | Salt Crash | The activated ester or the coupling reagent byproducts (e.g., HBTU/HATU urea salts) are insoluble in the current solvent at high concentrations.[1][2] |

| Gel formation or slow precipitation during coupling | Peptide Aggregation | The growing peptide chain is undergoing "on-resin" aggregation, dragging the soluble amino acid out of solution via non-covalent interactions. |

| Powder remains visible during initial mixing | Solvation Failure | The solvent's polarity is insufficient to overcome the lattice energy of the Fmoc-D-Gln(Trt)-OH crystal structure.[1][2] |

Interactive Troubleshooting Logic

Use the following decision tree to determine the correct protocol for your situation.

Figure 1: Diagnostic workflow for isolating the cause of precipitation.[1][2]

Corrective Protocols

Protocol 1: High-Solubility Dissolution (The "NMP Switch")

Use Case: The amino acid powder will not dissolve in pure DMF, or requires excessive sonication. Scientific Rationale: DMF (Dimethylformamide) is the industry standard, but NMP (N-methyl-2-pyrrolidone) has a higher dielectric constant and better solubilizing power for bulky trityl-protected amino acids.[1][2]

Step-by-Step:

-

Calculate Concentration: Aim for 0.2M to 0.3M . Do not attempt standard 0.5M concentrations with D-Gln(Trt) unless necessary.[1][2]

-

Solvent Preparation: Prepare a mixture of NMP/DMSO (80:20 v/v) .

-

Note: DMSO disrupts hydrogen bonding networks that cause aggregation.[2]

-

-

Dissolution: Add the solvent to the Fmoc-D-Gln(Trt)-OH.[1][2] Vortex for 30 seconds.[2]

-

Verification: Ensure the solution is crystal clear. If haze persists, filter through a 0.45µm PTFE syringe filter before placing on the synthesizer to protect fluidics.

Protocol 2: Salt-Free Activation (The "DIC/Oxyma" Method)

Use Case: The solution turns cloudy immediately after adding the base (DIPEA/DIEA) to the coupling reagent (HBTU/HATU).[2] Scientific Rationale: Phosphonium and uronium salts (HBTU/HATU) generate insoluble urea byproducts in certain concentrations.[2] Furthermore, high concentrations of DIPEA can lower the solubility of the activated Fmoc-amino acid.

Step-by-Step:

-

Reagent Change: Switch from HBTU/DIEA to DIC (Diisopropylcarbodiimide) and Oxyma Pure .

-

Ratio: 1:1:1 (AA : DIC : Oxyma).[2]

-

-

Mechanism: This coupling chemistry generates a soluble urea byproduct and does not require a tertiary amine base, maintaining a neutral pH that favors solubility.[2]

-

Execution: Pre-activate for only 2-3 minutes before delivery to the vessel.

Protocol 3: Chaotropic Disruption (The "LiCl" Method)

Use Case: The reaction mixture gels or precipitates during the coupling reaction (after 10-20 mins), often leading to "drain errors" on automated synthesizers. Scientific Rationale: This is caused by the peptide chain aggregating (β-sheet formation).[1][2] Chaotropic salts disrupt these hydrogen bonds, keeping the peptide-resin matrix swollen and accessible.

Step-by-Step:

-

Prepare Stock Solution: Dissolve 0.8M LiCl (Lithium Chloride) in DMF.

-

Note: LiCl is hygroscopic.[2] Dry it in an oven at 120°C for 2 hours before weighing if strict anhydrous conditions are required.

-

-

Dissolve AA: Dissolve your Fmoc-D-Gln(Trt)-OH in this 0.8M LiCl/DMF solution.

-

Coupling: Perform the coupling as normal. The salt will prevent the "gelling" effect inside the reaction vessel.

-

Washing: Perform two extra flow-washes with DMF after this step to ensure all lithium salts are removed from the resin before deprotection.[2]

Mechanistic Insight: Why D-Gln(Trt)?

Understanding the molecular interaction is vital for preventing recurrence.

Figure 2: Chaotropic salts (LiCl) shield the amide bonds, preventing the intermolecular stacking that leads to precipitation.[1][2]

Frequently Asked Questions (FAQ)

Q: Can I use heating to dissolve the Fmoc-D-Gln(Trt)-OH? A: Proceed with caution. While heating to 40°C can help dissolution, excessive heat (>50°C) in the presence of base can promote Pyroglutamate formation (cyclization of the Gln side chain) or premature Fmoc removal.[1] If you must heat, do so before adding any base/activator.

Q: Is D-Gln more prone to aggregation than L-Gln? A: Chemically, enantiomers (D and L) have identical physical properties (solubility) in achiral solvents like DMF.[1][2] However, D-amino acids are often used in sequences designed to be protease-resistant; these sequences often adopt rigid secondary structures that are inherently more prone to aggregation than random coils.[1][2]

Q: My synthesizer lines are blocked with white solid. How do I clean them? A:

-

Disconnect the line.[2]

-

Flush manually with DMSO (warm, if possible). DMSO is the most effective solvent for dissolving amino acid aggregates.

-

Do not use water, as Fmoc-amino acids are hydrophobic and will precipitate further.[1][2]

References

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1][2] Chemical Reviews.[2] (Detailed review of Trityl protection stability and solubility). [1][2]

-

Albericio, F., et al. (2021). Harnessing polarity and viscosity to identify green binary solvent mixtures as viable alternatives to DMF in solid-phase peptide synthesis.[2] Green Chemistry.[2] (Data on Fmoc-Gln(Trt)-OH solubility in binary solvents).

-

Sigma-Aldrich (Merck). Overcoming Aggregation in Solid-phase Peptide Synthesis.[1] (Protocols for Chaotropic Salts and Pseudoproline use).[2][4][5]

-

Bachem. Fmoc-D-Gln(Trt)-OH Technical Data Sheet. (Standard solubility parameters and storage).

Sources

Technical Support Center: Scavenger Selection for Trt Removal in D-Gln Peptides

Case ID: D-GLN-TRT-DEP-001 Status: Active Support Expert Level: Senior Application Scientist

Core Directive: The Mechanism & The Enemy

Why this matters: You are not just removing a protecting group; you are managing a highly reactive carbocation.[1]

In the synthesis of peptides containing D-Glutamine (D-Gln) , the Trityl (Trt) group is the industry standard for side-chain protection because it prevents the dehydration of the amide side chain into a nitrile during coupling. However, the removal of Trt generates the Trityl Cation (

If

The Scavenging Mechanism

The goal is to convert the reactive

-

The Hero: Triisopropylsilane (TIPS) .[2][3] Unlike thioanisole (which forms reversible adducts), TIPS acts as a hydride donor, irreversibly reducing the Trityl cation to Triphenylmethane (Trt-H) .

-

The Villain: Re-alkylation . Without TIPS, the

lingers and attacks the electron-rich indole ring of Tryptophan or the sulfur in Cysteine.

Figure 1: The mechanistic pathway of Trityl removal. TIPS is essential to divert the cation from re-alkylating the peptide.

Scavenger Selection Matrix

Decision Logic: Do not use "Reagent K" blindly. Tailor the cocktail to the sequence to maximize D-Gln stability.

| Sequence Characteristics | Recommended Cocktail | Composition (v/v) | Why? |

| Standard D-Gln Peptide (No Cys, Met, Trp) | Cocktail B | 95% TFA / 2.5% TIPS / 2.5% H₂O | TIPS irreversibly quenches Trt. Water is required to hydrolyze the ester linkage to the resin but is a poor scavenger for Trt. |

| Contains Cys or Met | Cocktail K (Modified) | 94% TFA / 2.5% EDT / 2.5% H₂O / 1% TIPS | EDT (Ethanedithiol) is mandatory to prevent oxidation of Met/Cys. TIPS is still added to handle the Trt cation specifically. |

| Contains Trp | Cocktail B + Phenol | 90% TFA / 5% Phenol / 2.5% TIPS / 2.5% H₂O | Phenol protects the electron-rich indole ring of Trp from alkylation by |

| Contains D-Gln-Gly | Ice-Cold Cocktail B | 95% TFA / 2.5% TIPS / 2.5% H₂O (0°C) | The D-Gln-Gly sequence is highly prone to Glutarimide formation.[4] Low temperature slows this side reaction. |

Troubleshooting & FAQs (D-Gln Specific)

Q1: I see a +18 mass shift on my D-Gln peptide after cleavage. What happened?

Diagnosis: You likely have Nitrile Formation (

Q2: My peptide has the correct mass, but I see a split peak (doublet) in HPLC.

Diagnosis: Racemization via Glutarimide Formation .[4] Context: D-Gln is susceptible to nucleophilic attack by the backbone nitrogen of the next amino acid (i+1), forming a six-membered glutarimide ring. This ring opens to form a mix of D-Gln and D-Glu isomers (or L-Glu if racemized). Risk Factor: This is most common in D-Gln-Gly sequences because Glycine lacks steric bulk, allowing the backbone to twist and attack the Gln side chain.[4] The Fix:

-

Shorten Cleavage Time: Limit TFA exposure to < 2 hours.

-

Cold Cleavage: Perform the reaction at 0°C.

-

HMB Backbone Protection: If synthesis is not yet complete, use HMB-protected Glycine to prevent the backbone nitrogen from attacking.

Q3: The cleavage solution turned bright yellow/orange. Is this bad?

Diagnosis: No, this is a Process Check .

Explanation: The Trityl cation (

-

Good Sign: An initial burst of color indicates the Trt group is successfully coming off.

-

Action: The color should fade as TIPS scavenges the cation. If the solution remains dark orange after 30 minutes, add 1% more TIPS .

Validated Protocol: The "Self-Validating" Cleavage

Objective: Remove Trt from D-Gln while preventing re-attachment and nitrile formation.

Materials

-

TFA (HPLC Grade)

-

TIPS (Fresh, stored under Argon)

-

Ultrapure Water (Type 1)

-

Cold Diethyl Ether (-20°C)

Workflow

-

Preparation (The "Cocktail B" Standard):

-

Mix 9.5 mL TFA , 0.25 mL TIPS , and 0.25 mL Water .

-

Process Check: The solution should be clear and colorless. If TIPS is oxidized, it may be cloudy.

-

-

Resin Incubation:

-

Add cocktail to the resin (10 mL per 1g resin).

-

Visual Check: Watch for the solution turning yellow immediately. This confirms Trt removal is occurring.[5]

-

-

The TIPS Chase (Critical Step):

-

Agitate for 2 hours at Room Temperature.

-

D-Gln-Gly Exception: If sequence is D-Gln-Gly, agitate for 2 hours at 0°C (ice bath).

-

-

Precipitation:

-

Wash:

References

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

- Establishes Trt removal mechanisms and the necessity of scavenging.

-

Pearson, D. A., et al. (1989). Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis.[9] The Journal of Organic Chemistry, 54(19), 4663–4673.

- The authoritative source on TIPS as a hydride donor for carboc

-

Mutter, M., et al. (1984). The Glutarimide formation in the course of peptide synthesis. Tetrahedron, 40(13), 2507-2513.

- Details the mechanism of glutarimide form

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cem.de [cem.de]

- 8. peptide.com [peptide.com]

- 9. Triisopropylsilane - Wikipedia [en.wikipedia.org]

Technical Support Center: Optimizing Fmoc-D-Gln(Trt)-OH Coupling

Status: Operational Ticket ID: D-GLN-TRT-OPT-001 Subject: Overcoming Steric Hindrance & Racemization in D-Glutamine Coupling

Diagnostic Hub: Isolate the Variable

Before altering your synthesis protocol, you must distinguish between steric hindrance (kinetic difficulty due to the Trityl group) and aggregation (intermolecular hydrogen bonding). The bulky Trityl (Trt) group on D-Glutamine protects against side reactions (like pyrrolidone formation) but acts as a massive "umbrella," physically blocking the incoming activated amino acid.

The Diagnostic Decision Tree

Use this logic flow to determine if your issue is purely steric or aggregation-based.

Figure 1: Diagnostic logic to distinguish kinetic steric barriers from solubility/aggregation issues.

The Optimization Engine: Protocols & Reagents

Coupling Fmoc-D-Gln(Trt)-OH presents a unique "Triple Threat":

-

Steric Bulk: The Trityl group slows kinetics.

-

D-Configuration: Susceptible to racemization (conversion to L-form) if over-activated.

-

Side Reactions: Risk of glutarimide formation if activation is too slow.

Reagent Selection Matrix

| Reagent System | Role | Recommendation | Mechanism |

| HBTU / DIEA | Standard | AVOID | Poor performance with bulky Trt groups; high racemization risk for D-amino acids. |

| DIC / Oxyma | Modern Standard | PREFERRED (RT) | Excellent suppression of racemization; safer than HOBt.[1] Ideal for long, room-temp couplings. |

| HATU / HOAt / Collidine | Power Coupling | PREFERRED (Heat) | The 7-aza nitrogen in HOAt creates a "neighboring group effect" that accelerates coupling by ~10x, overcoming Trt bulk. |

Protocol A: The "Safe" Route (Low Racemization Risk)

Best for: Sequences where chiral purity is critical, and time is not a constraint.

-

Solvent: NMP (N-methyl-2-pyrrolidone).[2][3] Why? NMP disrupts aggregation better than DMF.

-

Activation:

-

AA: Fmoc-D-Gln(Trt)-OH (4.0 eq)

-

Activator: DIC (4.0 eq) + Oxyma Pure (4.0 eq)

-

Base: NONE . Why? DIC/Oxyma works best at neutral/slightly acidic pH, drastically reducing base-catalyzed racemization.

-

-

Time: 2 x 60 minutes (Double Couple).

Protocol B: The "Power" Route (Steric Buster)

Best for: Extremely difficult sequences or when Protocol A fails.

-

Activation:

-

AA: Fmoc-D-Gln(Trt)-OH (3.0 eq)

-

Activator: HATU (2.9 eq) Always use slightly less HATU than AA to prevent guanidinylation.

-

Base: 2,4,6-Collidine (TMP) (6.0 eq). Why? Collidine is a weaker, more hindered base than DIEA, reducing proton abstraction at the alpha-carbon (racemization).

-

-

Time: 45 minutes at Room Temp OR 5 minutes at 50°C (Microwave).

Advanced Workflow Visualization

The following diagram illustrates the optimized double-coupling cycle specifically designed to mitigate the Trityl group's steric hindrance while protecting the D-isomer integrity.

Figure 2: Optimized double-coupling workflow using HATU/Collidine to overcome Trityl steric hindrance.

Troubleshooting FAQ

Q: I see a "deletion sequence" (M-1) in my Mass Spec. Is the Trt group too big? A: Likely yes. The Trityl group creates a "conical" shield.

-

Fix: Switch to Protocol B (HATU). The HOAt moiety in HATU utilizes a "neighboring group effect" (anchimeric assistance) via the pyridine nitrogen, which positions the incoming amine for faster attack, effectively bypassing the steric shield [1].

Q: Why do you recommend Collidine over DIEA (DIPEA)?

A: When coupling D-amino acids , preserving chirality is paramount. DIEA is a strong base that can abstract the alpha-proton, leading to racemization (D

Q: Can I use microwave heating? A: Yes, but with extreme caution.

-

Risk: Heat accelerates racemization of D-isomers.

-

Limit: Do not exceed 50°C . Use "Flash Coupling" (2-5 minutes max). If using microwave, Oxyma/DIC is safer than HATU regarding racemization at high temps [3].

Q: My Fmoc-D-Gln(Trt)-OH is not dissolving in DMF. A: This is common with high concentrations.

-

Fix: Add 10-20% DMSO or use NMP as the primary solvent. Warm the solution to 40°C briefly to dissolve, then cool to RT before adding the coupling reagent.

References

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[5] An efficient peptide coupling additive.[1][5][6][7] Journal of the American Chemical Society.

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

-

Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[1] Chemistry – A European Journal.

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

Sources

- 1. bachem.com [bachem.com]

- 2. Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00604E [pubs.rsc.org]